2-(1,3-dimethyl-2,6-dioxo-2,3-dihydro-1H-purin-7(6H)-yl)-N-(3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)acetamide
Description
2-(1,3-dimethyl-2,6-dioxo-2,3-dihydro-1H-purin-7(6H)-yl)-N-(3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)acetamide is a fascinating chemical compound with a complex structure, known for its diverse applications in various scientific fields. It boasts a unique arrangement of functional groups, contributing to its chemical reactivity and biological activity.
Properties
IUPAC Name |
2-(1,3-dimethyl-2,6-dioxopurin-7-yl)-N-[3-(1,1-dioxo-1,2-thiazolidin-2-yl)phenyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N6O5S/c1-21-16-15(17(26)22(2)18(21)27)23(11-19-16)10-14(25)20-12-5-3-6-13(9-12)24-7-4-8-30(24,28)29/h3,5-6,9,11H,4,7-8,10H2,1-2H3,(H,20,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BWETVUNCDTXOKD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(=O)N(C1=O)C)N(C=N2)CC(=O)NC3=CC(=CC=C3)N4CCCS4(=O)=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N6O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound involves a multi-step process, beginning with the preparation of the purine derivative. The initial steps typically include the alkylation of the purine nucleus, followed by the introduction of the dioxo and dihydro functionalities. The phenylacetamide moiety is incorporated through a series of substitution reactions, facilitated by the presence of electron-withdrawing groups.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using batch or continuous flow reactors. The key challenge lies in maintaining the purity and yield of the product, which is achieved by optimizing reaction conditions such as temperature, pressure, and the choice of solvents and catalysts.
Chemical Reactions Analysis
Types of Reactions
This compound undergoes various chemical reactions, including oxidation, reduction, and substitution. The presence of the purine ring system allows for nucleophilic substitution reactions, while the amide and dioxo groups enable a range of oxidation and reduction processes.
Common Reagents and Conditions
Typical reagents used in these reactions include strong bases like sodium hydride for deprotonation, oxidizing agents such as potassium permanganate, and reducing agents like lithium aluminum hydride. Reaction conditions vary widely depending on the desired transformation, ranging from ambient to elevated temperatures, and inert to oxidative atmospheres.
Major Products
The major products formed from these reactions depend on the specific pathways undertaken. Oxidation reactions typically yield hydroxylated derivatives, while reduction can produce amine-containing products. Substitution reactions often result in modified purine analogs with altered biological activity.
Scientific Research Applications
This compound has significant applications in several scientific domains:
Chemistry: : It serves as a building block for the synthesis of novel purine derivatives and other heterocyclic compounds.
Biology: : It is studied for its potential as a biochemical probe to understand enzyme mechanisms and protein-ligand interactions.
Medicine: : Research explores its potential as a therapeutic agent, particularly in the treatment of cancer and viral infections due to its ability to inhibit key enzymes.
Industry: : It finds use in the development of new materials and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.
Mechanism of Action
The compound exerts its effects primarily through the inhibition of specific enzymes involved in nucleotide synthesis and DNA replication. Its unique structure allows it to bind to the active sites of these enzymes, blocking their catalytic activity and thereby disrupting cellular processes. Key molecular targets include DNA polymerases and various kinases, making it a valuable tool in both research and therapeutic contexts.
Comparison with Similar Compounds
Similar Compounds
6-Mercaptopurine
2-Amino-6-chloropurine
Allopurinol
Azathioprine
Each of these compounds shares some structural similarities with this compound, yet they differ in their specific functional groups and biological effects.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
